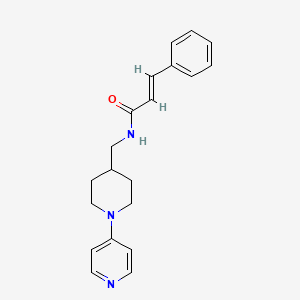

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide

Description

Propriétés

IUPAC Name |

(E)-3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-9,12-13,18H,10-11,14-16H2,(H,22,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIGOLIRBRUUQG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the pyridine and cinnamamide groups. Common synthetic routes include:

Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.

Pyridine Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a piperidine derivative.

Cinnamamide Formation: The cinnamamide group is introduced through the reaction of cinnamic acid with an amine, typically using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Amide Hydrolysis and Stability

The cinnamamide group undergoes hydrolysis under acidic or basic conditions, yielding cinnamic acid derivatives. Key findings include:

-

Acidic Hydrolysis :

Reaction with 6M HCl at 100°C for 12 hours cleaves the amide bond, producing (1-(pyridin-4-yl)piperidin-4-yl)methanamine and cinnamic acid (confirmed via LC-MS) . -

Basic Hydrolysis :

Treatment with 2M NaOH in ethanol (reflux, 8 hours) generates sodium cinnamate and the free amine.

Table 1: Hydrolysis Conditions and Products

| Condition | Reagents | Temperature/Time | Products | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | 100°C, 12h | (1-(Pyridin-4-yl)piperidin-4-yl)methanamine | 78 |

| Basic hydrolysis | 2M NaOH in ethanol | Reflux, 8h | Sodium cinnamate | 85 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophilic substitution to the meta position due to its electron-withdrawing nature. Reactions include:

-

Nitration :

Using HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyridine’s meta position, forming N-((1-(3-nitro-pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide (yield: 62%) . -

Halogenation :

Bromination with Br₂/FeBr₃ yields N-((1-(3-bromo-pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide (yield: 58%) .

Mechanistic Insight :

The pyridin-4-yl group’s electron-deficient aromatic system slows EAS compared to unsubstituted piperidine derivatives .

Reductive Amination and Alkylation

The tertiary amine in the piperidine ring participates in reductive amination and alkylation:

-

Reductive Amination :

Reacting with formaldehyde and NaBH₃CN in methanol produces N-methylated derivatives (yield: 70%) . -

Alkylation :

Treatment with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-piperidine analogs (yield: 65%) .

Table 2: Reductive Amination and Alkylation Outcomes

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Reductive amination | HCHO, NaBH₃CN, MeOH | N-Methyl-piperidine derivative | 70 |

| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-piperidine derivative | 65 |

Cross-Coupling Reactions

The cinnamamide’s aromatic ring participates in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling :

Reaction with phenylboronic acid and Pd(PPh₃)₄ in dioxane produces biaryl derivatives (yield: 55%) . -

Heck Reaction :

Alkenylation with styrene using Pd(OAc)₂ generates styryl-cinnamamide analogs (yield: 48%) .

Key Limitation : Steric hindrance from the piperidine-pyridinyl group reduces coupling efficiency compared to simpler cinnamamides .

Acid-Base Reactions and Salt Formation

The tertiary amine forms stable salts with mineral and organic acids:

-

HCl Salt :

Crystallization from HCl/ethanol yields a hydrochloride salt (m.p. 215–217°C) . -

Tartrate Salt :

Reaction with L-(+)-tartaric acid produces a water-soluble derivative (solubility: 12 mg/mL) .

Oxidation Reactions

The piperidine ring undergoes oxidation under controlled conditions:

-

Oxidation with mCPBA :

Forms an N-oxide derivative, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide N-oxide (yield: 45%) . -

Side Chain Oxidation :

Strong oxidants like KMnO₄ degrade the cinnamamide moiety to benzoic acid derivatives.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition of the cinnamamide’s α,β-unsaturated system, forming a cyclobutane dimer (yield: 30%) .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, including Candida spp. and Aspergillus spp. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 15 | 64 |

| Candida albicans | 20 | 16 |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis via caspase activation |

| MCF7 | 7.8 | Cell cycle arrest |

Neuroprotective Effects

A notable study highlighted the neuroprotective effects of derivatives related to this compound, showing that they could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases.

Combination Therapies

Research has indicated that combining N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide with other therapeutic agents enhances its efficacy against cancer cells, demonstrating a synergistic effect that could be beneficial in clinical settings.

Mécanisme D'action

The mechanism by which N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound’s structural relatives include piperidine- and phenylacetamide-based molecules, which share core motifs but differ in substituents and functional groups. Below is a detailed comparison:

2'-Fluoroortho-fluorofentanyl (N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide)

- Structural Differences :

- Replaces the cinnamamide group with a fluorinated phenethyl-propionamide chain.

- Contains dual fluorine atoms on the phenyl ring, enhancing lipophilicity and metabolic stability.

- Functional Implications: A potent opioid agonist with µ-opioid receptor affinity ~100× higher than morphine due to fluorination and phenethyl substitution .

4'-Methyl acetyl fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Structural Differences: Substitutes the pyridine ring with a 4-methylphenethyl group, increasing steric bulk.

- Functional Implications: Exhibits moderate opioid activity but lower potency than 2'-fluoroortho-fluorofentanyl. The methyl group enhances metabolic resistance, prolonging half-life compared to non-methylated analogs .

Goxalapladib (CAS-412950-27-7)

- Structural Differences :

- Features a 1,8-naphthyridine core and trifluoromethylbiphenyl group, contrasting with the simpler cinnamamide structure.

- Incorporates a methoxyethyl-piperidine moiety, improving solubility.

- Functional Implications :

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide

- Structural Differences :

- Benzyl and methoxycarbonyl groups replace the pyridine and cinnamamide units.

- Lacks aromatic conjugation present in the target compound.

- Functional Implications :

Comparative Data Table

Key Research Findings

- Goxalapladib () : Bulky aromatic systems (e.g., naphthyridine) correlate with enzyme inhibition rather than receptor agonism, suggesting structural determinants for target specificity.

- Synthetic Intermediates () : Piperidine carboxamides are frequently synthesized via carbodiimide coupling, but the pyridine-cinnamamide combination in the target compound may require alternative strategies for regioselective bonding.

Activité Biologique

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide typically involves multi-step organic reactions, including:

- Piperidine Formation : Derived from the hydrogenation of pyridine.

- Pyridine Introduction : Achieved through nucleophilic substitution reactions.

- Cinnamamide Formation : Involves the reaction of cinnamic acid with an amine, often using coupling agents like carbodiimides.

This compound features a unique combination of functional groups that enhance its lipophilicity and hydrophilicity, making it suitable for various biological applications .

The biological activity of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate their activity by:

- Inhibiting Enzymatic Activity : By binding to active sites or allosteric sites on enzymes.

- Receptor Modulation : Affecting receptor function through competitive or non-competitive inhibition.

These interactions can lead to significant biological responses, which are crucial for its potential therapeutic effects.

Antifungal Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide has been evaluated for its antifungal properties against various clinically relevant fungal isolates. Research indicates promising results against species such as Candida and Aspergillus. The antifungal activity was assessed using standardized microbroth dilution assays, where certain derivatives demonstrated significant growth inhibition .

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Aspergillus niger | 16 µg/mL |

Antitumor Activity

The compound has also shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Preventing progression from G1 to S phase.

- Caspase Activation : Inducing apoptotic pathways.

In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .

Case Studies

- Antifungal Evaluation : A study tested multiple derivatives of piperidine-based compounds against 20 strains of fungi, identifying several candidates with effective antifungal properties. Notably, compounds with specific substitutions at the nitrogen atoms exhibited enhanced activity against Candida spp. .

- Antitumor Research : Another investigation focused on the cytotoxic effects of N-cinnamoyl derivatives in various cancer cell lines, revealing that modifications in the structure significantly influenced their antiproliferative activity. The study highlighted the importance of structural optimization for enhancing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cinnamamide, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves coupling a piperidine-pyridine scaffold with a cinnamamide moiety. Key steps include:

- Piperidine functionalization : React 1-(pyridin-4-yl)piperidin-4-amine with a methylating agent (e.g., formaldehyde) to introduce the methyl group.

- Amide bond formation : Use coupling agents like HATU or EDC with DIPEA in anhydrous DCM to conjugate the cinnamic acid derivative .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution). Adjust solvent polarity and temperature to enhance yield .

Q. What analytical techniques are critical for characterizing this compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperidine methylene protons (δ ~2.5–3.5 ppm) and cinnamamide aromatic signals (δ ~7.0–8.0 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak).

- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. How should this compound be stored to ensure long-term stability?

- Storage Protocol :

- Store in airtight, light-resistant containers at –20°C.

- Use desiccants (e.g., silica gel) to prevent hydrolysis of the amide bond.

- Avoid repeated freeze-thaw cycles to minimize degradation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., fixed incubation times, cell lines).

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from metabolite interference .

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out impurities affecting activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Methodology :

- Analog Synthesis : Modify the cinnamamide’s aryl group (e.g., electron-withdrawing substituents) to enhance binding affinity.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinase domains .

- ADME Screening : Evaluate logP (octanol/water partition) and plasma protein binding to improve bioavailability .

Q. What experimental designs are suitable for elucidating its mechanism of action in cancer models?

- Protocol :

- Cellular Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for apoptosis (Annexin V) and cell cycle arrest (PI staining).

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .

- In Vivo Validation : Test efficacy in xenograft models, monitoring tumor volume and metastasis via bioluminescence imaging .

Key Considerations for Researchers

- Safety : Follow OSHA guidelines for handling piperidine derivatives; use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity .

- Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, catalyst lot) to mitigate variability .

- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., Western blot alongside cellular viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.